4-Phenyl-oxazole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-phenyl-1,3-oxazole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-10(13)9-11-8(6-14-9)7-4-2-1-3-5-7/h1-6H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYVJPMPJFOPIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
The palladium-catalyzed cyclization of N-benzoyl-aminoalkene derivatives represents a robust method for constructing the oxazole core. As detailed in DE10010984A1 , this approach involves synthesizing a precursor compound (Formula 4) from α-amino acids, followed by intramolecular cyclization using palladium catalysts such as Pd(OAc) or PdCl. The reaction proceeds via oxidative addition of the palladium catalyst to the vinyl group, forming a six-membered transition state that facilitates cyclization to yield 2-phenyl-4,5-dihydro-oxazole-5-carboxylic acid (Formula 3).
Key advantages of this method include:
Post-Cyclization Functionalization
The intermediate dihydro-oxazole (Formula 3) requires oxidation to aromatize the ring. While DE10010984A1 employs RuCl/NaIO to introduce hydroxyl groups, alternative oxidizing agents like MnO or DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) can dehydrogenate the dihydro-oxazole to yield 4-phenyl-oxazole-2-carboxylic acid. For example, treatment with MnO in dichloromethane at reflux for 6 hours achieves full aromatization with >85% yield.
Cyclodehydration of Acylated α-Amino Ketones
Robinson-Gabriel Synthesis
The classic Robinson-Gabriel method, adapted for 4-phenyl substitution, involves cyclodehydration of N-benzoyl-α-amino ketones. As inferred from Sci-Hub/lin2020 , this route starts with benzoylation of 3-aminopropanoic acid derivatives, followed by dehydration using POCl or SOCl. For instance, refluxing N-benzoyl-2-amino-3-ketopropanoic acid with thionyl chloride (5 mL, 1 h) generates the oxazole ring via elimination of water.
Key reaction parameters :
Functional Group Compatibility
This method tolerates electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ring but requires protection of acid-sensitive functionalities. Post-cyclization hydrolysis of intermediate acyl chlorides with aqueous NaOH (2 M) yields the free carboxylic acid.
Hantzsch Oxazole Synthesis
Substrate Preparation and Cyclization
The Hantzsch method employs α-haloketones and carboxamides to assemble the oxazole ring. For 4-phenyl-oxazole-2-carboxylic acid, bromination of 3-keto-4-phenylbutanoic acid generates α-bromoketone, which reacts with benzamide in ethanol at 60°C. The reaction proceeds via nucleophilic substitution and cyclization, achieving moderate yields (50–60%).
Limitations :
-
Byproduct formation : Competing side reactions (e.g., over-halogenation) reduce efficiency.
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Solvent dependence : Polar aprotic solvents (DMF, DMSO) improve yields but complicate purification.
Comparative Analysis of Synthetic Routes
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Palladium cyclization | Pd(OAc) | 25–80 | 70–85 | High regioselectivity |
| Robinson-Gabriel | SOCl | 80–100 | 60–75 | Scalability |
| Hantzsch synthesis | None | 60 | 50–60 | Broad substrate scope |
Recent Advances and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-oxazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as manganese dioxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of the phenyl and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Manganese dioxide in a packed reactor.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted oxazole derivatives.
Scientific Research Applications
Common Synthesis Methods
| Method | Reagents | Conditions |
|---|---|---|
| Cyclization | β-hydroxy amides | Room temperature |
| Oxidation | Manganese dioxide | Packed reactor |
| Reduction | Lithium aluminum hydride | Anhydrous ether |
Chemistry
In organic synthesis, 4-Phenyl-oxazole-2-carboxylic acid serves as an intermediate for creating complex organic molecules. Its derivatives are explored for their ability to undergo various chemical transformations, making it valuable in synthetic chemistry.
Research indicates that this compound exhibits notable antimicrobial and anticancer properties. It has been studied for its interaction with biological targets such as tyrosine kinases, which are crucial in cell signaling pathways.
Antimicrobial Activity
A study evaluated the antimicrobial potential of various oxazole derivatives, including 4-Phenyl-oxazole-2-carboxylic acid. The results showed significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against S. aureus |
|---|---|---|
| 4-Phenyl-oxazole-2-carboxylic acid | 3.12 | 1.56 |
| Ceftazidime | 200 | 0.78 |
| Sodium penicillin | 0.78 | 3.12 |
Medical Applications
The compound is being explored as a scaffold for drug development due to its biological activities. Its derivatives have shown promise in treating various diseases, particularly in oncology and infectious diseases .
Case Study 1: Anticancer Properties
A recent investigation into the anticancer potential of oxazole derivatives highlighted that compounds similar to 4-Phenyl-oxazole-2-carboxylic acid exhibited cytotoxic effects on cancer cell lines. The study emphasized its role in inhibiting cancer cell proliferation by targeting specific molecular pathways.
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing a series of oxazole derivatives to assess their antibacterial properties against resistant strains of bacteria. The findings indicated that certain derivatives had enhanced potency compared to standard antibiotics, suggesting a potential therapeutic application in combating antibiotic resistance .
Mechanism of Action
The mechanism of action of 4-Phenyl-oxazole-2-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Ring System Variations
Positional Isomers
- 5-Phenyl-1,3-oxazole-4-carboxylic acid (CAS 99924-18-2): Differs in the phenyl (position 5) and carboxylic acid (position 4) placement. Molecular weight: 189.17 g/mol.
- 5-Methyl-2-phenyloxazole-4-carboxylic acid (CAS 18735-74-5): A methyl group at position 5 increases lipophilicity, which may enhance membrane permeability but reduce solubility .
Heterocycle Modifications
- 4-Phenyl-1,3-thiazole-2-carboxylic acid: Replaces oxazole’s oxygen with sulfur (thiazole). Molecular formula: C₁₀H₇NO₂S; molecular weight: 205.23 g/mol. The thiazole ring’s sulfur atom introduces distinct electronic and hydrogen-bonding properties, influencing enzyme binding .
- 3-Bromo-5-phenylisoxazole-4-carboxylic acid amide : Isoxazole variant with bromine at position 3. Bromine’s electron-withdrawing effect and steric bulk may enhance stability and alter binding kinetics .
Functional Group Additions
- 2-(2-Hydroxyphenyl)oxazole-4-carboxylic acid: A hydroxyl group on the phenyl ring facilitates hydrogen bonding, improving solubility and target affinity compared to non-hydroxylated analogs .
- 5-(4-Methoxyphenyl)-2-(thiophen-2-yl)-1,3-oxazole-4-carboxylic acid : Methoxy and thiophene groups introduce electron-donating and sulfur-based effects, respectively, altering electronic properties and metabolic pathways .
Physicochemical and Pharmacological Properties
Q & A
Q. How do electronic substituents on the phenyl ring affect the reactivity of 4-Phenyl-oxazole-2-carboxylic acid in cross-coupling reactions?
- Answer : Electron-withdrawing groups (e.g., -NO₂, -Cl) deactivate the phenyl ring, slowing Suzuki-Miyaura couplings but improving regioselectivity. Electron-donating groups (e.g., -OMe) accelerate reactions but may require lower temperatures to prevent over-functionalization. For example, 4-chlorophenyl analogs show higher stability in palladium-catalyzed couplings compared to unsubstituted derivatives . Computational studies (DFT) predict charge distribution effects on transition states, aiding in rational design .
Methodological Notes
- Synthesis Optimization : Always screen multiple catalysts (e.g., PdCl₂, CuI) and solvents (DMF, THF, acetonitrile) during reaction development .
- Data Reproducibility : Document reaction conditions meticulously, including humidity levels, as moisture can hydrolyze intermediates .
- Safety Protocols : Use fume hoods and personal protective equipment (PPE) when handling reactive intermediates (e.g., acyl chlorides) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
